3-Nitro-1H-indole-2-carboxylic acid chemical properties
3-Nitro-1H-indole-2-carboxylic acid chemical properties
Topic: 3-Nitro-1H-indole-2-carboxylic acid chemical properties Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Guide.
Physicochemical Profile, Synthetic Routes, and Medicinal Chemistry Applications
Executive Summary 3-Nitro-1H-indole-2-carboxylic acid (CAS 28737-35-1 ) is a specialized heterocyclic scaffold utilized primarily as a high-value intermediate in the synthesis of indole-based alkaloids and pharmaceuticals. Unlike its more common isomers (5- or 7-nitro), the 3-nitro variant possesses unique electronic properties due to the "push-pull" interaction between the electron-rich indole nitrogen and the electron-withdrawing nitro group at the C3 position, adjacent to the C2 carboxylate. This guide provides a comprehensive analysis of its chemical behavior, validated synthesis protocols, and strategic applications in drug discovery, particularly for NMDA receptor antagonism and kinase inhibition.
Physicochemical Profile
The compound is characterized by a highly polarized indole core. The C3-nitro group significantly reduces the electron density of the pyrrole ring, increasing the acidity of the N1-proton and altering the solubility profile compared to non-nitrated indoles.
Table 1: Key Chemical Identifiers & Properties
| Property | Data | Notes |
| IUPAC Name | 3-Nitro-1H-indole-2-carboxylic acid | |
| CAS Number | 28737-35-1 | Distinct from 3-nitroindole (4770-03-0) |
| Molecular Formula | C₉H₆N₂O₄ | |
| Molecular Weight | 206.15 g/mol | |
| Appearance | Yellow to pale brown solid | Typical of nitro-aromatics |
| Solubility | DMSO, DMF, hot Ethanol | Poor solubility in water/non-polar solvents |
| pKa (Calc.) | ~3.5 (COOH), ~12 (N-H) | Nitro group enhances N-H acidity |
| Stability | Stable at RT; Decarboxylates at high T | Caution: Thermal sensitivity >150°C |
Structural Insight: The proximity of the C3-nitro group to the C2-carboxylic acid creates a steric and electronic environment that disfavors coplanarity. This "ortho-like" effect influences binding affinities in protein pockets, often locking the carboxylate into a specific conformation relative to the aromatic plane.
Synthetic Routes & Optimization
The synthesis of 3-nitro-1H-indole-2-carboxylic acid is non-trivial due to the propensity of the electron-rich indole ring to nitrate at the C5 or C7 positions under standard electrophilic aromatic substitution conditions. Direct nitration at C3 requires blocking the C2 position and carefully controlling the reaction kinetics.
Mechanism of Synthesis
The most authoritative route, established by Noland et al., utilizes the directing power of the C2-carboxylic acid (or ester) to funnel the electrophile to the C3 position, despite the electronic deactivation.
Figure 1: Synthetic pathway for the regioselective nitration of indole-2-carboxylic acid.
Validated Protocol: Direct Nitration
Based on Noland et al. (J. Org. Chem. 1966) and modern adaptations.[1]
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Preparation: Dissolve Indole-2-carboxylic acid (1.0 eq) in concentrated Sulfuric Acid (H₂SO₄) . Cool the solution to 0°C.
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Note: The carboxylic acid group protects C2 and directs the nitronium ion to C3, although C5 nitration is a competing side reaction.
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Nitration: Add Fuming Nitric Acid (HNO₃) (1.05 eq) dropwise, maintaining the internal temperature below 5°C.
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Critical Control Point: Exceeding 10°C significantly increases the ratio of 5-nitro and 3,5-dinitro byproducts.
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Reaction: Stir at 0–5°C for 1 hour. The solution will darken.
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Quench: Pour the reaction mixture onto crushed ice (10x volume). The crude 3-nitro product will precipitate as a yellow solid.
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Purification: Filter the solid. Recrystallize from Ethanol/Water or Acetic Acid to separate the 3-nitro isomer from any 5-nitro impurities (which are often more soluble in ethanol).
Reactivity & Functionalization[3][6][7]
The 3-nitro-1H-indole-2-carboxylic acid scaffold is a versatile "chemical warhead." Its reactivity is defined by three primary transformations: Reduction , Decarboxylation , and Amidation .
A. Reduction to 3-Aminoindoles (The "Trapping" Strategy)
The 3-amino derivative is notoriously unstable and prone to oxidation/polymerization. It must be generated in situ and immediately "trapped" via acylation.
Protocol: Reduction-Acylation Sequence
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Dissolution: Dissolve 3-nitro-1H-indole-2-carboxylic acid in MeOH/THF.
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Catalyst: Add 10% Pd/C (catalytic amount).
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Trapping Agent: Add Acetic Anhydride or the desired Acid Chloride (1.2 eq) directly to the reduction vessel.
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Hydrogenation: Apply H₂ (1 atm) or use Ammonium Formate (transfer hydrogenation).
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Result: The nitro group reduces to the amine, which immediately reacts with the anhydride to form the stable 3-acetamido-1H-indole-2-carboxylic acid .
B. Decarboxylation
Heating the compound above its melting point (or in high-boiling solvents like quinoline with Cu powder) leads to the loss of CO₂, yielding 3-nitroindole . This reaction confirms the lability of the C2-carboxyl group when flanked by the electron-withdrawing nitro group.
C. Reactivity Map
Figure 2: Functionalization pathways. The reduction pathway requires immediate trapping to avoid decomposition.
Medicinal Chemistry Applications
The 3-nitro-1H-indole-2-carboxylic acid moiety serves as a bioisostere and pharmacophore in several therapeutic areas.
NMDA Receptor Antagonists (Glycine Site)
The indole-2-carboxylic acid core mimics the glycine structure, allowing it to bind to the glycine modulatory site of the NMDA receptor. The 3-nitro group acts as an electron-withdrawing substituent that:
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Increases the acidity of the N-H proton, strengthening hydrogen bonding with the receptor.
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Provides a distinct electrostatic field that can interact with polar residues in the binding pocket.
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Reference: Salituro et al. demonstrated that 3-substituted indole-2-carboxylic acids are potent antagonists at the strychnine-insensitive glycine site.
HIV-1 Integrase Inhibitors
Derivatives of indole-2-carboxylic acid have been explored as inhibitors of HIV-1 integrase. The 3-position is often derivatized to extend into the hydrophobic pocket of the enzyme. The 3-nitro group serves as a precursor to install amide linkers that reach these pockets.
CysLT1 Antagonists
In the development of leukotriene receptor antagonists, the indole-2-carboxylic acid scaffold provides the acidic headgroup required for receptor anchoring. The 3-nitro group can be reduced and functionalized to attach the hydrophobic "tail" characteristic of drugs like Montelukast.
Safety & Handling (MSDS Highlights)
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Hazard Identification: Irritant to eyes, respiratory system, and skin.
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Signal Word: Warning.
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Handling:
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Avoid heating to dryness or high temperatures (>150°C) without solvent, as nitro compounds can decompose energetically.
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Store in a cool, dry place (2-8°C recommended) to prevent slow decarboxylation or oxidation.
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PPE: Standard lab coat, nitrile gloves, and safety glasses. Work in a fume hood, especially during nitration (NOx fumes).
References
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Noland, W. E., & Rush, K. R. (1966). Nitration of Indoles.[2][3][4][5] V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz,3-Dinitroindoles. Journal of Organic Chemistry, 31(1), 70–77.
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Pelkey, E. T., & Gribble, G. W. (1999).[6] Synthesis and Reactions of N-Protected 3-Nitroindoles. Synthesis, 1999(7), 1117–1122.[6]
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Driver, T. G., et al. (2011). Rh2(II)-Catalyzed Nitro-group Migration Reactions: Selective Synthesis of 3-Nitroindoles from β-Nitro Styryl Azides.[4][5] Journal of the American Chemical Society.
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Salituro, F. G., et al. (1990). 3-Substituted indole-2-carboxylic acid derivatives as antagonists of the strychnine-insensitive glycine site of the NMDA receptor. Journal of Medicinal Chemistry.
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Zhang, H., et al. (2023).[3][7] Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.[3] RSC Advances, 13, 26581-26586.[3]
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